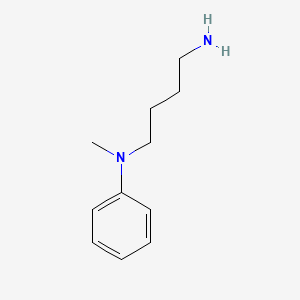

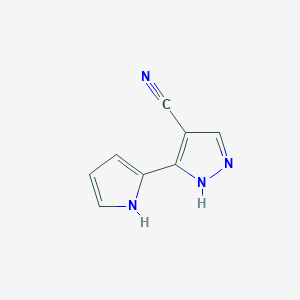

![molecular formula C25H25N3O6 B3016114 methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 767300-00-5](/img/structure/B3016114.png)

methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate, is a complex molecule that appears to be related to a family of heterocyclic compounds. These compounds are characterized by the presence of multiple rings, including pyran and pyridine moieties, which are fused together. The structure also suggests the presence of amino, methoxy, and carboxylate functional groups, which could contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one involves the treatment of dimethyl alpha-ethoxymethylidineacetonedicarboxylate with hydrazine, followed by ammonolysis and dehydration . Similarly, the synthesis of various pyrano[3,2-c]pyridine derivatives has been achieved through reactions involving methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate with different diketones . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a similar compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar . This information is crucial for understanding the three-dimensional arrangement of atoms in the compound and could provide insights into the molecular structure of the compound of interest.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various studies. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been shown to react with a range of nucleophilic reagents to form different derivatives, including pyrano[2,3-c]pyrazole and pyrano[2,3-d]pyridine derivatives . Additionally, the condensation of pyrazole-5-amine derivatives with activated carbonyl groups has been used to synthesize novel pyrazolo[3,4-b]pyridine products . These reactions highlight the versatility of such compounds in chemical synthesis and could be relevant to the chemical reactions that the compound of interest might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound of interest are not directly reported in the provided papers, the properties of related compounds can offer some insights. The presence of multiple functional groups such as amino, methoxy, and carboxylate is likely to influence the solubility, acidity, and potential for hydrogen bonding. The planarity of the molecule, as suggested by the structure of similar compounds , could affect its stacking interactions and crystallinity. The reactivity of the compound could also be inferred from the behavior of similar molecules in chemical reactions .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

- The synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol highlights a method for creating complex organic molecules, potentially including variants of the specified compound (Sahu et al., 2015).

- Novel synthesis approaches for 1,2,4-Oxadiazole heterocyclic compounds containing pyranopyridine moieties suggest a pathway for developing molecules with expected hypertensive activity (Kumar & Mashelker, 2007).

- Investigations into the crystal and molecular structures of related compounds provide a foundation for understanding the physical and chemical properties of similar molecules (Grabowski et al., 2004).

Potential Applications

- The synthesis and transformation of pyran-2-ones and pyridine derivatives into various bioactive molecules indicate potential applications in medicinal chemistry, including antimicrobial and anticancer agents (Hafez et al., 2016).

- The development of novel ethyl pyrano[2,3-b]pyridine derivatives suggests their potential in exploring antihypertensive activity, underscoring the therapeutic research applications of similar compounds (Kumar & Mashelker, 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O6/c1-14-12-18-20(24(29)28(14)13-15-8-5-6-11-27-15)19(21(23(26)34-18)25(30)33-4)16-9-7-10-17(31-2)22(16)32-3/h5-12,19H,13,26H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWIJCKZLWFZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)

![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)

![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)

![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)

![2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3016050.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)